deacetylpseudolaric acid A
Overview
Description
Deacetylpseudolaric acid A is a natural compound isolated from the root bark of Pseudolarix amabilis . It belongs to the chemical family of Diterpenoids . The molecular formula of deacetylpseudolaric acid A is C20H26O5 and its molecular weight is 346.4 .
Molecular Structure Analysis
Deacetylpseudolaric acid A contains a total of 53 bonds, including 27 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 double bonds. It also includes 1 five-membered ring, 1 six-membered ring, 2 seven-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis
Deacetylpseudolaric acid A appears as a powder . Its density is 1.249 g/cm3 . Unfortunately, the search results did not provide further details on the physical and chemical properties of deacetylpseudolaric acid A.Scientific Research Applications
Cytotoxic Activities in Cancer Research
Deacetylpseudolaric acid A has been primarily investigated for its cytotoxic activities against various human cancer cell lines. For instance, Liu et al. (2007) identified deacetylpseudolaric acid A derivatives in the bark of Pseudolarix kaempferi and evaluated their cytotoxic activities against three human cancer cell lines, emphasizing the potential of these compounds in cancer research (Liu et al., 2007).
Role in Protein Acetylation
Deacetylpseudolaric acid A plays a role in protein acetylation, a key process in cellular regulation. Choudhary et al. (2009) highlighted the prevalence of lysine acetylation across the proteome, showing its widespread impact on proteins involved in various biological functions. This research underscores the broader regulatory scope of lysine acetylation, which could be relevant to understanding the functions of compounds like deacetylpseudolaric acid A (Choudhary et al., 2009).
Impact on Histone Acetylation and Gene Expression
Deacetylpseudolaric acid A is involved in histone deacetylation, a process linked to the regulation of gene expression. Warrell et al. (1998) explored the use of histone deacetylase inhibitors in treating acute promyelocytic leukemia, highlighting the potential of these compounds in restoring gene expression affected by oncogenic repression (Warrell et al., 1998).
Structural and Stereochemical Analysis
Yang et al. (2002) conducted an in-depth study of the structural and stereochemical properties of deacetylpseudolaric acid A among other diterpenoids isolated from Pseudolarix kaempferi. Their research provided valuable insights into the molecular structure of these compounds (Yang et al., 2002).
Effect on Chromatin Structure
The impact of deacetylpseudolaric acid A on chromatin structure has been a subject of research, especially in the context of cancer therapy. Marchion et al. (2005) studied how histone deacetylase inhibitors like valproic acid, which shares similar mechanisms with deacetylpseudolaric acid A, alter chromatin structure and consequently affect gene expression in cancer cells (Marchion et al., 2005).
properties
IUPAC Name |
(2E,4E)-5-[(1R,7S,8R,9R)-7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-13-6-10-19-11-8-15(20(19,24)12-7-13)18(3,25-17(19)23)9-4-5-14(2)16(21)22/h4-6,9,15,24H,7-8,10-12H2,1-3H3,(H,21,22)/b9-4+,14-5+/t15-,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOMHFMKUJFDBH-SWRVIOJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)O)C(OC3=O)(C)C=CC=C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]23CC[C@H]([C@]2(CC1)O)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311131 | |
Record name | Deacetylpseudolaric acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
deacetylpseudolaric acid A | |
CAS RN |
82508-37-0 | |
Record name | Deacetylpseudolaric acid A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82508-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deacetylpseudolaric acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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